Clemaphenol A
Overview
Description
Clemaphenol A is a natural compound with the molecular formula C20H22O6 . It is a chemical constituent of the flower of Fritillaria pallidiflora . The average mass of Clemaphenol A is 358.385 Da .
Molecular Structure Analysis
Clemaphenol A has a complex molecular structure with 4 defined stereocentres . It contains 6 hydrogen bond acceptors and 2 hydrogen bond donors .
Physical And Chemical Properties Analysis
Clemaphenol A has a density of 1.3±0.1 g/cm3, a boiling point of 560.0±50.0 °C at 760 mmHg, and a flash point of 292.5±30.1 °C . It has a molar refractivity of 94.9±0.3 cm3, a polar surface area of 77 Å2, and a molar volume of 278.3±3.0 cm3 .
Scientific Research Applications
Chemical Composition and Isolation
- Clemaphenol A was identified as a compound isolated from the root of Clematis chinensis. It was elucidated along with another compound, dihydro-4-hydroxy-5-hyroxymethy-2(3H)-furanone, using various chromatographic techniques and spectral evidence. These compounds were new discoveries at the time of the study (He, Zhang, & Hu, 2001).
Ethnopharmacological and Pharmacological Perspectives
- The genus Clematis, which includes Clemaphenol A, is traditionally used in various medicinal systems for treating ailments like nervous disorders, syphilis, gout, malaria, dysentery, rheumatism, asthma, and as analgesic, anti-inflammatory, and diuretic. The preliminary analgesic, anticancer, anti-inflammatory, diuretic, antiarthritis, hepatoprotective, hypotensive, and HIV-1 protease inhibitor activities have been studied in different species of this genus. These findings suggest potential medicinal applications of Clemaphenol A (Chawla, Kumar, & Sharma, 2012).
Therapeutic Potential in Metabolic Disorders
- A study on Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine for metabolic disorders, found that its total phenolic fraction, which could potentially include Clemaphenol A, exhibited therapeutic effects in adipocytes. This fraction regulated insulin sensitivity and inhibited inflammation in an AMP-activated protein kinase-dependent manner, suggesting a role for Clemaphenol A in metabolic health (Zhao et al., 2014).
Antioxidant and Enzyme Inhibitory Effects
- In a study on Clematis cirrhosa L., an Algerian medicinal plant, the methanol and hydromethanol extracts were tested for phenolic compositions, antioxidant activities, and enzyme inhibitory activities. The results highlighted that the extracts, potentially containing Clemaphenol A, had significant antioxidant capacity and inhibited enzymes like tyrosinase, cholinesterase, α-glycosidase, and α-amylase. This points to the potential of Clemaphenol A in antioxidant and enzyme regulation applications (Chohra et al., 2020).
properties
IUPAC Name |
5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHZMFGDDGFRLP-AFHBHXEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122656 | |
Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clemaphenol A | |
CAS RN |
362606-60-8 | |
Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362606-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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